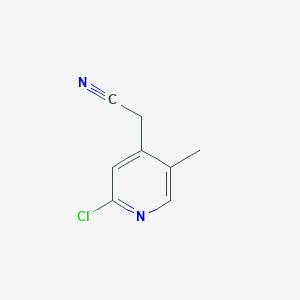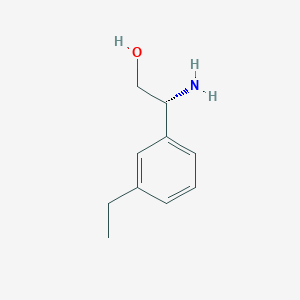
(r)-2-Amino-2-(3-ethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol is a chiral amino alcohol with a specific stereochemistry. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3-ethylphenyl substituent. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the appropriate substituted benzene derivative, such as 3-ethylbenzaldehyde.
Formation of Amino Alcohol: The key step involves the addition of an amino group and a hydroxyl group to the ethan-1-ol backbone. This can be achieved through various methods, including reductive amination or asymmetric synthesis using chiral catalysts.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-ol: The enantiomer of the compound with the (2S) configuration.
2-Amino-2-phenylethanol: A similar compound without the ethyl substituent on the phenyl ring.
2-Amino-2-(4-methylphenyl)ethan-1-ol: A compound with a methyl substituent instead of an ethyl group.
Uniqueness: (2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the 3-ethylphenyl substituent, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
XHZVSUGGIXSYDS-JTQLQIEISA-N |
Isomerische SMILES |
CCC1=CC(=CC=C1)[C@H](CO)N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)

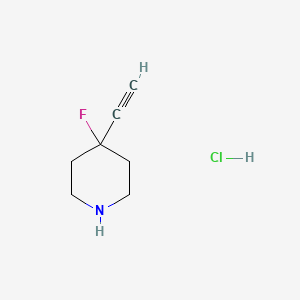
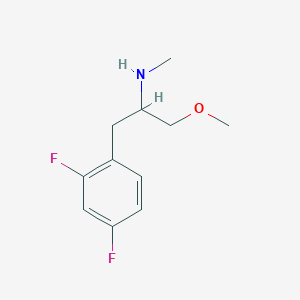
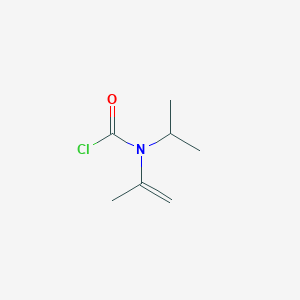
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
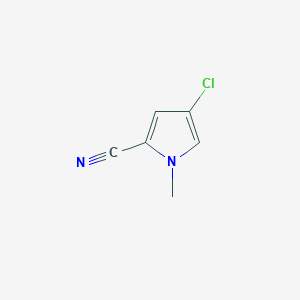

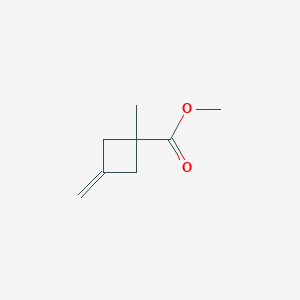
aminehydrochloride](/img/structure/B13559089.png)
